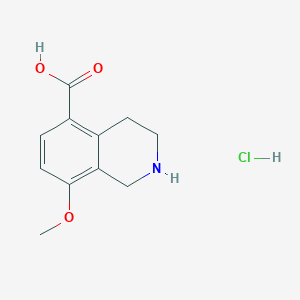![molecular formula C23H22N2OS B2796905 N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide CAS No. 478247-03-9](/img/structure/B2796905.png)
N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide typically involves the reaction of diphenylmethanone with 2-[(4-methylphenyl)sulfanyl]propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound .
科学研究应用
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact pathways involved can vary depending on the specific application and the biological system .
相似化合物的比较
Similar Compounds
Some compounds similar to N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide include:
- N-(diphenylmethylene)aniline
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
- N-(diphenylmethylene)(diphenyl)methanamine
Uniqueness
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
属性
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-17-13-15-21(16-14-17)27-18(2)23(26)25-24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPKFYQYMBPIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
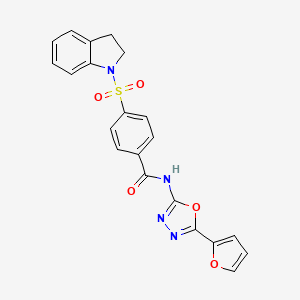
![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2796830.png)
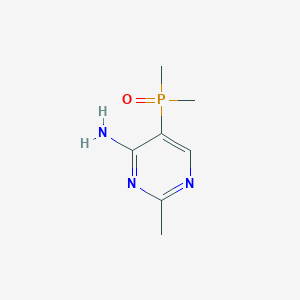
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)
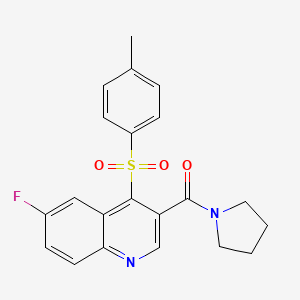
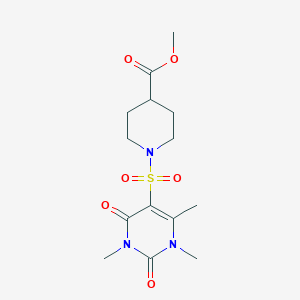
![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B2796838.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

